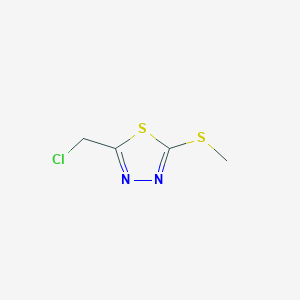

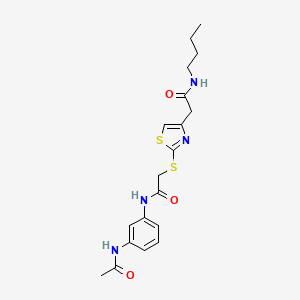

2-(Chloromethyl)-5-(methylsulfanyl)-1,3,4-thiadiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds often involves the use of methanesulfonyl chloride . The Blanc chloromethylation reaction, which involves the reaction of aromatic rings with formaldehyde and hydrogen chloride catalyzed by zinc chloride or other Lewis acid to form chloromethyl arenes, could potentially be relevant .Chemical Reactions Analysis

The Blanc chloromethylation reaction is a potential chemical reaction involving this compound . Another reaction that might be relevant is the reaction of liquid (γ-) SO3 with CH2Cl2 at room temperature, leading to SO3 insertion into the C–Cl bonds, giving the useful chloromethylating agent chloromethyl chlorosulfate (CMCS) .科学的研究の応用

Organic Synthesis and Materials Chemistry

Research has shown that 2-alkoxy-5-chloromethyl-1,3,4-thiadiazoles and related compounds can be prepared through various synthetic routes and react with thio- and dithiophosphoric acids to form corresponding phosphates. These compounds are versatile intermediates in the synthesis of heterocyclic compounds with potential applications in materials chemistry and as precursors for crystal engineering of organometallic materials (K. Rufenacht, 1972).

Antimicrobial and Antifungal Agents

Thiadiazole derivatives have been investigated for their antimicrobial properties. For instance, formazans derived from 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole were evaluated against pathogenic strains like Escherichia coli and Salmonella typhi, showing moderate activity. These findings indicate potential applications in developing new antimicrobial agents (P. Sah et al., 2014).

Agriculture

Several 1,3,4-thiadiazole derivatives have been synthesized and assessed for fungicidal activities against agricultural pests, with some compounds showing better efficacy than commercially used fungicides. This research suggests their potential use in agricultural practices to control fungal diseases (L. Mishra et al., 1993).

Medicinal Chemistry

In the realm of medicinal chemistry, thiadiazole derivatives have been explored for their therapeutic potentials. For instance, 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives were synthesized and evaluated for their antidepressant and anxiolytic activities, with some compounds showing promising efficacy comparable to reference drugs like Imipramine and Diazepam (F. Clerici et al., 2001).

Corrosion Inhibition

New 2,5-disubstituted 1,3,4-thiadiazoles have been investigated as corrosion inhibitors of mild steel in acidic environments, demonstrating their potential in protecting metals from corrosion. This application is crucial in industries where metal durability is essential (F. Bentiss et al., 2007).

作用機序

Target of Action

It’s known that similar compounds can interact with various biological targets, such as enzymes or receptors, to exert their effects .

Mode of Action

It’s suggested that similar compounds can undergo reactions with biological targets, leading to changes in their function .

Biochemical Pathways

Similar compounds have been shown to interact with various biochemical pathways, leading to downstream effects .

Result of Action

Similar compounds have been shown to induce various molecular and cellular changes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(Chloromethyl)-5-(methylsulfanyl)-1,3,4-thiadiazole. Factors such as temperature, pH, and presence of other chemicals can affect the compound’s stability and activity .

特性

IUPAC Name |

2-(chloromethyl)-5-methylsulfanyl-1,3,4-thiadiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN2S2/c1-8-4-7-6-3(2-5)9-4/h2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTPURTLYIXRGNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN=C(S1)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-{[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperazine-1-carboxylate](/img/structure/B2709184.png)

![1-(2,4-dichlorophenyl)-2-(4-methoxybenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine](/img/structure/B2709186.png)

![N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2709187.png)

![1-(4-chlorophenyl)-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)methanesulfonamide](/img/structure/B2709193.png)

![N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2709197.png)